D-Threitol-1,4-bis(methanesulfonate)

Beschreibung

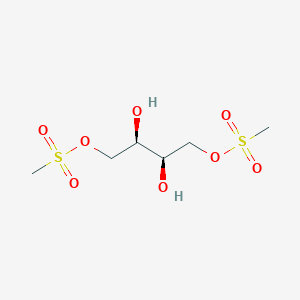

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPOZVAOBBQLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13308-13-9, 21106-06-9, 299-75-2, 1947-62-2 | |

| Record name | Erythritol, 1,4-dimethanesulfonate, (meso)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol, 1,4-dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol,4-dimethanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Treosulfan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis mesyl ester of D-threitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Treosulfan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Preparation of D Threitol 1,4 Bis Methanesulfonate

Historical Development of Synthetic Routes for Threitol Bis(methanesulfonates)

The synthetic routes for threitol bis(methanesulfonates) have their origins in the broader history of alkylating agents developed for research, particularly as analogues of the well-known compound busulfan (B1668071) (1,4-butanediol dimethanesulfonate). openmedicinalchemistryjournal.comnih.gov Early investigations into busulfan analogues sought to modify the therapeutic index of the drug by altering the nature of the alkyl chain. The incorporation of a chiral polyol backbone, such as threitol, represented a logical step to explore how stereochemistry influences biological activity. aacrjournals.orgnih.gov

Initial synthetic approaches were often adapted from established methods for busulfan, which typically involved the direct reaction of the corresponding diol with methanesulfonyl chloride in the presence of a base like pyridine (B92270). However, the tetra-functional nature of threitol, with its four hydroxyl groups, necessitated the development of strategies involving protecting groups to achieve selective mesylation at the primary 1 and 4 positions.

Preparation via 2,3-O-Isopropylidene-D-Threitol Intermediates

An efficient and commonly employed strategy for the synthesis of D-Threitol-1,4-bis(methanesulfonate) utilizes the key intermediate, 2,3-O-isopropylidene-D-threitol. lookchem.comnih.gov This method allows for the selective protection of the vicinal diols at the 2 and 3 positions, leaving the primary hydroxyl groups at the 1 and 4 positions accessible for the subsequent mesylation reaction.

The initial step involves the protection of D-threitol. This is typically accomplished by reacting D-threitol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, which leads to the formation of the isopropylidene acetal (B89532), also known as an acetonide. nih.gov

With the 2,3-hydroxyl groups protected, the resulting 2,3-O-isopropylidene-D-threitol is then treated with methanesulfonyl chloride (MsCl) in the presence of a suitable base. The primary hydroxyl groups at the 1 and 4 positions are sterically more accessible and thus more reactive than the protected secondary hydroxyls, which allows for their selective mesylation.

A general laboratory procedure involves dissolving 2,3-O-isopropylidene-D-threitol in a solvent such as pyridine or dichloromethane, and then cooling the mixture, typically in an ice bath. Methanesulfonyl chloride is added dropwise to control the reaction rate, and the mixture is stirred until the reaction is complete. The choice of base is critical for neutralizing the hydrochloric acid that is generated as a byproduct of the reaction.

| Parameter | Condition |

| Reactant | 2,3-O-isopropylidene-D-threitol |

| Reagent | Methanesulfonyl Chloride (MsCl) |

| Base | Pyridine or Triethylamine (TEA) |

| Solvent | Dichloromethane (DCM) or Pyridine |

| Temperature | 0 °C to room temperature |

| Duration | Several hours |

Following the dimesylation of the 1 and 4 positions, the isopropylidene protecting group must be removed to yield the final product, D-Threitol-1,4-bis(methanesulfonate). This deprotection is generally achieved through acid-catalyzed hydrolysis. The conditions for this step require careful control to prevent any unwanted side reactions or degradation of the acid-sensitive methanesulfonate (B1217627) (mesyl) groups. thieme-connect.de

A variety of acidic reagents can be utilized for this purpose, including aqueous acetic acid, dilute mineral acids such as hydrochloric acid, or solid-supported acids like perchloric acid on silica (B1680970) gel. tsijournals.comresearchgate.net The reaction is typically monitored using techniques like thin-layer chromatography (TLC) to ensure the complete removal of the acetal protecting group while preserving the integrity of the mesyl esters.

| Parameter | Condition |

| Reactant | 1,4-dimesyl-2,3-O-isopropylidene-D-threitol |

| Reagent | Aqueous Acid (e.g., HCl, Acetic Acid) |

| Solvent | Water, Methanol, or a mixture |

| Temperature | Room temperature to gentle warming |

| Duration | Varies depending on acid strength and temperature |

Approaches from Tartrate Esters for Chiral Precursors

A highly effective and widely adopted approach for the enantioselective synthesis of D-threitol, the chiral precursor to the final compound, is to begin with the readily available and inexpensive chiral molecule, D-tartaric acid. This synthetic strategy is an example of chiral pool synthesis, where the stereochemistry of the final product is directly derived from the inherent chirality of the starting material.

Considerations for Enantioselective Synthesis

The enantioselective synthesis of D-Threitol-1,4-bis(methanesulfonate) is of utmost importance, as the biological effects of chiral molecules are often highly dependent on their specific stereoisomeric form. The utilization of D-tartaric acid as a chiral precursor, as detailed in the preceding section, stands as the most prevalent and efficient strategy to ensure the correct stereochemical configuration of the target molecule.

By commencing the synthesis with D-tartaric acid, the (2R, 3R) stereochemistry of the resulting D-threitol is definitively established. The subsequent chemical transformations, including the protection of the 2,3-diol and the mesylation of the 1,4-hydroxyl groups, are designed to be stereochemically benign at the chiral centers. This preservation of the enantiopurity throughout the synthetic sequence guarantees that the final product is the pure D-enantiomer.

Optimization of Reaction Conditions and Yields in Laboratory Scale

For the mesylation step (section 2.2.1), optimization efforts may involve the screening of various organic bases (e.g., pyridine, triethylamine, diisopropylethylamine) and solvents to minimize the formation of byproducts and to simplify the isolation of the desired product. The stoichiometry of the methanesulfonyl chloride is another critical factor; a slight excess is generally used to drive the reaction to completion, but a large excess can complicate the purification process.

In the deprotection step (section 2.2.2), the selection of the acid catalyst and the precise concentration of water in the reaction medium are pivotal for achieving the selective and complete hydrolysis of the isopropylidene group without cleaving the methanesulfonate esters.

Furthermore, the purification methods employed at each stage of the synthesis, such as recrystallization or column chromatography, are refined to effectively remove impurities and unreacted starting materials, ultimately leading to a final product of high purity.

| Step | Methodology | Reported Yields (Illustrative) |

| Protection | D-threitol to 2,3-O-isopropylidene-D-threitol | > 90% |

| Mesylation | Mesylation of the protected diol | 80-95% |

| Deprotection | Acidic hydrolysis of the isopropylidene group | 75-90% |

Stereochemical Investigations and Isomeric Differentiation

Enantiomeric Forms: D-Threitol-1,4-bis(methanesulfonate) and L-Threitol-1,4-bis(methanesulfonate)

D-Threitol-1,4-bis(methanesulfonate) and L-Threitol-1,4-bis(methanesulfonate) are enantiomers, which are non-superimposable mirror images of each other. This stereochemical relationship arises from the opposite configuration at the two chiral centers (C2 and C3) of the threitol backbone. D-threitol possesses a (2R, 3R) configuration, while its enantiomer, L-threitol, has a (2S, 3S) configuration. wikipedia.org Consequently, the corresponding bis(methanesulfonate) derivatives inherit this chirality.

Due to their mirror-image relationship, D- and L-Threitol-1,4-bis(methanesulfonate) exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions, a property known as optical activity. Their interaction with other chiral molecules, such as enzymes or chiral catalysts, can also differ significantly, leading to distinct biological activities or reaction outcomes.

| Property | D-Threitol-1,4-bis(methanesulfonate) | L-Threitol-1,4-bis(methanesulfonate) |

| Stereochemical Configuration | (2R, 3R) | (2S, 3S) |

| Optical Rotation | Equal in magnitude, opposite in direction | Equal in magnitude, opposite in direction |

| Melting Point | Identical | Identical |

| Solubility (achiral solvents) | Identical | Identical |

Diastereomeric Considerations: The meso-Threitol Analogue

In addition to the enantiomeric pair, a diastereomer of D-Threitol-1,4-bis(methanesulfonate) exists in the form of the meso-threitol analogue. Diastereomers are stereoisomers that are not mirror images of each other. The parent alcohol for this diastereomer is erythritol, which is the meso isomer of butane-1,2,3,4-tetrol. Meso compounds are achiral despite containing chiral centers, due to an internal plane of symmetry. In the case of meso-erythritol, the configurations at C2 and C3 are opposite (R and S), leading to this internal symmetry.

Therefore, meso-Threitol-1,4-bis(methanesulfonate), more accurately named meso-Erythritol-1,4-bis(methanesulfonate), is an achiral molecule and does not exhibit optical activity. Its physical and chemical properties, such as melting point, solubility, and reactivity, are distinct from those of the chiral D- and L-enantiomers.

| Isomer | Stereochemical Configuration | Chirality | Optical Activity |

| D-Threitol-1,4-bis(methanesulfonate) | (2R, 3R) | Chiral | Optically Active |

| L-Threitol-1,4-bis(methanesulfonate) | (2S, 3S) | Chiral | Optically Active |

| meso-Threitol-1,4-bis(methanesulfonate) | (2R, 3S) or (2S, 3R) | Achiral (meso) | Optically Inactive |

Methodologies for Chiral Resolution and Purity Assessment

The separation of enantiomers, a process known as chiral resolution, is a critical step in stereochemical studies. For the threitol bis(methanesulfonate) series, this would typically involve techniques that can differentiate between the D- and L-forms. While specific methods for this compound are not extensively documented in readily available literature, general principles of chiral resolution can be applied.

Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Crystallization Techniques: Diastereomeric crystallization is another common method. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different solubilities, allowing for their separation by fractional crystallization. After separation, the resolving agent can be removed to yield the pure enantiomers.

Purity Assessment: The enantiomeric purity of the separated products is crucial and can be assessed using several methods:

Chiral HPLC: By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) can be calculated.

Polarimetry: Measuring the specific rotation of a sample and comparing it to the known value for the pure enantiomer can provide an indication of its purity.

NMR Spectroscopy: Using chiral shift reagents or preparing diastereomeric derivatives can allow for the differentiation and quantification of enantiomers by nuclear magnetic resonance (NMR) spectroscopy.

Impact of Stereochemistry on Molecular Conformation and Reactivity

The stereochemistry of the threitol bis(methanesulfonate) isomers has a profound influence on their three-dimensional shape (conformation) and, consequently, their chemical reactivity.

Molecular Conformation: The relative orientation of the substituents on the butane (B89635) backbone is dictated by the stereochemistry at the C2 and C3 centers. Spectroscopic and computational studies on the parent diols provide insights into the likely conformations of their methanesulfonate (B1217627) derivatives. For instance, theoretical analysis of (2R, 3R)-Butanediol bis(methanesulfonate) has been used to determine its optimized geometrical parameters, including bond lengths and angles. researchgate.net In the threitol isomers (D- and L-), the two central hydroxyl groups (and thus the methanesulfonate groups) are on opposite sides of the carbon chain in a Fischer projection, leading to a more extended or "zigzag" conformation to minimize steric hindrance. In contrast, the meso-isomer (from erythritol) has these groups on the same side, which can lead to different conformational preferences and intramolecular interactions.

Chemical Reactivity and Mechanistic Pathways of D Threitol 1,4 Bis Methanesulfonate

Nucleophilic Substitution Reactions Involving Methanesulfonate (B1217627) Groups

The chemical reactivity of D-Threitol-1,4-bis(methanesulfonate) is fundamentally governed by the presence of two methanesulfonate (mesylate) groups. These groups are excellent leaving groups in nucleophilic substitution reactions due to the stability of the resulting methanesulfonate anion, which is a weak base. This property renders the terminal carbon atoms of the threitol backbone highly electrophilic and susceptible to attack by nucleophiles. The biological activity of the compound is initiated by such reactions, particularly through intramolecular nucleophilic attack, which leads to the formation of reactive intermediates.

Non-Enzymatic Intramolecular Conversion to Reactive Epoxide Intermediates

Under physiological conditions (pH 7.4 and 37°C), D-Threitol-1,4-bis(methanesulfonate) undergoes a spontaneous, non-enzymatic chemical transformation into highly reactive epoxide intermediates. nih.gov This conversion is a critical activation step that does not require metabolic enzymes. The process occurs via a sequential intramolecular nucleophilic substitution mechanism, where the hydroxyl groups of the threitol backbone act as internal nucleophiles, attacking the electrophilic carbons and displacing the methanesulfonate leaving groups.

The first step in the activation cascade is the cyclization of one end of the molecule to form a mono-epoxide. This reaction yields (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (EBDM). nih.govnih.gov This intermediate is itself a reactive mono-alkylating agent, capable of forming covalent bonds with biological nucleophiles. nih.gov

Following the initial cyclization, the mono-epoxide intermediate can undergo a second intramolecular substitution reaction. This second step leads to the formation of the bifunctional diepoxide, (2S,3S)-1,2:3,4-diepoxybutane, also known as L-Diepoxybutane (L-DEB). nih.gov As a diepoxide, this metabolite possesses two electrophilic sites, enabling it to act as a potent bifunctional alkylating agent and cross-link macromolecules such as DNA. nih.gov

| Reactive Intermediate | Abbreviation | Function |

| (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate | EBDM | Mono-alkylating agent |

| L-Diepoxybutane | L-DEB | Bifunctional alkylating agent |

Mechanisms of DNA Alkylation and Cross-linking Induction

The biological effects of D-Threitol-1,4-bis(methanesulfonate) are primarily attributed to the ability of its epoxide metabolites to alkylate DNA. This covalent modification of DNA leads to the formation of adducts and cross-links, which disrupt essential cellular processes like DNA replication and transcription, ultimately inducing cytotoxicity. nih.govnih.gov

The epoxide intermediates exhibit a strong preference for alkylating the N7 position of guanine (B1146940) residues within the DNA sequence. nih.gov The N7 atom of guanine is a highly nucleophilic center and is readily accessible in the major groove of the DNA double helix. The mono-epoxide (EBDM) reacts with guanine to form a mono-adduct known as (2'S,3'S)-N-7-(2',3'-dihydroxy-4'-methylsulfonyloxybut-1'-yl)-guanine (HMSBG). nih.gov The diepoxide (L-DEB) also alkylates N7-guanine, forming an initial adduct, (2'S,3'S)-N-7-(2',3',4'-trihydroxybut-1'-yl)guanine (THBG), which can then participate in a second alkylation event to form a cross-link. nih.gov While some alkylating agents display selectivity for guanines in particular sequence contexts, the primary driver for this interaction is the inherent nucleophilicity of the N7-guanine position. nih.gov

The presence of two reactive epoxide rings in L-diepoxybutane allows it to react with two separate nucleophilic sites on DNA, resulting in the formation of highly toxic DNA cross-links. nih.govhi.is These lesions are particularly detrimental to rapidly dividing cells. nih.govnih.gov

DNA Interstrand Cross-links (ICLs): These are formed when the diepoxide covalently links guanine bases on complementary DNA strands. nih.govnih.gov This creates a covalent bridge, (2S,3S)-1,4-bis(guan-7'-yl)butane-2,3-diol (bis-N7G-BD), which prevents the separation of the DNA helix. nih.gov The inability of the strands to separate blocks the action of DNA and RNA polymerases, thereby inhibiting replication and transcription. nih.gov

DNA Intrastrand Cross-links: These occur when the diepoxide reacts with two nucleophilic sites, typically two guanine residues, on the same strand of DNA. Although these lesions also distort the DNA helix, they are generally considered less cytotoxic than ICLs. nih.gov

Recent kinetic studies suggest that the mono-epoxide intermediate, EBDM, may contribute more significantly to the formation of the final bis-N7G-BD cross-link than previously understood, proceeding through the HMSBG adduct. nih.gov

| DNA Adduct / Cross-link | Abbreviation | Precursor Molecule | Lesion Type |

| (2'S,3'S)-N-7-(2',3'-dihydroxy-4'-methylsulfonyloxybut-1'-yl)-guanine | HMSBG | EBDM | Mono-adduct |

| (2'S,3'S)-N-7-(2',3',4'-trihydroxybut-1'-yl)guanine | THBG | L-DEB | Mono-adduct |

| (2S,3S)-1,4-bis(guan-7'-yl)butane-2,3-diol | bis-N7G-BD | EBDM or L-DEB | Interstrand Cross-link |

Comparative Analysis of Reactivity with Structurally Related Alkylating Agents

D-Threitol-1,4-bis(methanesulfonate), a bifunctional alkylating agent, shares structural similarities with other mesylated polyalcohols, such as busulfan (B1668071) (1,4-butanediol dimethanesulfonate) and its diastereomer, L-threitol-1,4-dimethanesulfonate (treosulfan). aacrjournals.orgnih.gov The reactivity of these compounds is largely dictated by the methanesulfonate (mesylate) leaving groups and the nature of the carbon backbone.

Busulfan, a well-characterized alkylating agent, reacts with nucleophiles via a direct SN2 mechanism, where the nucleophile attacks the carbon atom, displacing the mesylate group. researchgate.net Its cytotoxicity is attributed to its ability to form DNA interstrand and intrastrand cross-links.

In contrast, the reactivity of D-threitol-1,4-bis(methanesulfonate) is more complex. Due to the presence of hydroxyl groups on the threitol backbone, its transformation in aqueous solution proceeds through the formation of epoxide intermediates. acs.orgnih.gov This intramolecular cyclization is a key difference in the mechanistic pathway compared to the direct alkylation by busulfan. The resulting epoxides are the ultimate alkylating species. This is similar to the activation of treosulfan (B1682457), which is considered a prodrug that converts to mono- and diepoxide intermediates under physiological conditions. aacrjournals.orgnih.gov

The cytotoxic and stem cell depleting activities of these analogs have been compared. In vitro studies have shown that treosulfan exhibits activity comparable to or exceeding that of busulfan in certain cell lines. aacrjournals.org The epoxide analogue of busulfan, however, has been reported to be less active, suggesting that the specific stereochemistry and the process of epoxide formation from the threitol backbone are crucial for its biological activity. aacrjournals.org

The table below summarizes the key reactive species of D-threitol-1,4-bis(methanesulfonate) and related compounds.

| Compound | Primary Reactive Species | Mechanism of Action |

| D-Threitol-1,4-bis(methanesulfonate) | Epoxide intermediates | Intramolecular cyclization followed by alkylation |

| Busulfan | Parent molecule | Direct SN2 alkylation |

| Treosulfan | Epoxide intermediates | Intramolecular cyclization followed by alkylation |

Influence of Physicochemical Parameters (e.g., pH) on Transformation Kinetics

The transformation of D-threitol-1,4-bis(methanesulfonate) into its reactive epoxide intermediates is highly dependent on physicochemical parameters, most notably pH. The hydrolysis of sulfonate esters, in general, can be influenced by both acidic and basic conditions. nih.govacs.orglu.sesemanticscholar.orgresearchgate.net

For D-threitol-1,4-bis(methanesulfonate), the formation of the monoepoxide, (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate, and the subsequent diepoxide, (2S,3S)-diepoxybutane, is accelerated under alkaline conditions. acs.org This is because the hydroxyl groups on the threitol backbone are more readily deprotonated at higher pH, facilitating the intramolecular nucleophilic attack on the carbon bearing the mesylate leaving group.

A study by Feit et al. (1970) investigated the kinetics of this transformation at pH 8.5 and 25°C. acs.org The reaction proceeds in a stepwise manner, with the formation of the monoepoxide as an intermediate. The rate constants for these consecutive reactions were determined, highlighting the pH-dependent nature of the activation of this class of compounds.

The following table presents the kinetic data for the transformation of (2S,3S)-threitol 1,4-bismethanesulfonate (I) to (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (II) and subsequently to (2S,3S)-diepoxybutane (III) at pH 8.5 and 25°C. acs.org

| Reaction Step | Rate Constant (k) | Value (min⁻¹) |

| I → II | k₁ | 10.2 x 10⁻³ |

| II → III | k₂ | 2.4 x 10⁻³ |

This data demonstrates that the formation of the initial monoepoxide is approximately four times faster than its conversion to the diepoxide under these specific alkaline conditions. acs.org While detailed kinetic studies across a wide range of pH values are not extensively available in the public domain, the general principles of sulfonate ester hydrolysis and the specific findings at alkaline pH strongly indicate that the rate of transformation and thus the activation of D-threitol-1,4-bis(methanesulfonate) as an alkylating agent is significantly enhanced in more basic environments.

Molecular and Cellular Biological Research Applications in Preclinical Models

Investigation of Genotoxic Mechanisms

D-Threitol-1,4-bis(methanesulfonate) is a bifunctional alkylating agent that has been the subject of research to understand its mechanisms of interaction with genetic material. Its ability to induce chromosomal damage and mutations has been investigated in various preclinical models, including plant systems and mammalian cell lines. These studies provide insight into the genotoxic potential of the compound and the nature of the DNA lesions it produces.

Induction of Chromosomal Aberrations in Plant Systems (e.g., Vicia faba, barley, onion root tips)

Early research into the cytogenetic effects of the stereoisomers of threitol-1,4-bismethanesulfonate demonstrated their potent clastogenic activity in plant systems. A detailed investigation using the L-isomer, L-Threitol-1,4-bismethanesulfonate (also known as Treosulfan), revealed a range of chromosomal aberrations in Vicia faba (fava bean) and Hordeum sativum (barley). tandfonline.comresearchgate.net

In Vicia faba, treatment with L-Threitol-1,4-bismethanesulfonate resulted in a dose-dependent increase in chromosomal abnormalities. tandfonline.com These included nuclear deformations, disturbances of the centromere, and the formation of polyploid cells. tandfonline.comresearchgate.net A spectrum of chromosome aberrations was observed, with a notable finding that the distribution of these aberrations within the genome was not random. This suggests a certain level of specificity in the interaction of the compound with the chromosomal material. Furthermore, the sensitivity of Vicia faba to the compound was found to be greater than that of barley. tandfonline.comresearchgate.net Pre-soaking of the seeds prior to treatment enhanced the sensitivity to the compound. tandfonline.comresearchgate.net

Similarly, in Hordeum sativum, the compound was shown to induce chromosomal aberrations, although this species was found to be less sensitive than Vicia faba. tandfonline.comresearchgate.net The types of aberrations observed were comparable to those seen in Vicia faba, indicating a similar mechanism of action in both plant species.

Table 1: Summary of Chromosomal Aberrations Induced by L-Threitol-1,4-bismethanesulfonate in Plant Systems

| Plant System | Types of Aberrations Observed | Key Findings |

| Vicia faba | Nuclear deformations, centromere disturbances, polyploid cells, various chromosome aberrations. tandfonline.comresearchgate.net | Higher sensitivity compared to barley; non-random distribution of aberrations. tandfonline.comresearchgate.net |

| Hordeum sativum | Chromosomal aberrations similar to those in Vicia faba. tandfonline.comresearchgate.net | Less sensitive than Vicia faba. tandfonline.comresearchgate.net |

| Allium cepa | Data not available for D-Threitol-1,4-bis(methanesulfonate). |

Mutagenicity Studies in Mammalian Cell Lines (e.g., TK6 human lymphoblastoid cells)

The mutagenic potential of alkylating agents is often evaluated in mammalian cell lines, such as the TK6 human lymphoblastoid cell line. This cell line is frequently used in genotoxicity testing due to its p53 competency and its utility in assays that detect mutations at specific genetic loci, such as the thymidine kinase (TK) gene.

While direct studies on the mutagenicity of D-Threitol-1,4-bis(methanesulfonate) in TK6 cells were not identified in the reviewed literature, the extensive use of this cell line for assessing the genotoxicity of other alkylating agents and complex mixtures provides a framework for how such an evaluation would be conducted. The TK6 cell line is considered a suitable tool for reducing false-positive results in genotoxicity testing, thereby increasing the relevance of the data.

Stereoisomer-Dependent Differences in Genotoxicity and Cytotoxicity

D-Threitol-1,4-bis(methanesulfonate) is a prodrug that undergoes non-enzymatic conversion under physiological conditions to its active epoxide metabolites, primarily (2S,3S)-1,2:3,4-diepoxybutane (DEB). patsnap.comnih.gov The stereochemistry of the parent compound influences the stereochemistry of the resulting epoxides, which in turn can affect their biological activity.

While direct comparative studies on the genotoxicity and cytotoxicity of the D- and L-isomers of threitol-1,4-bismethanesulfonate are limited, research on the differential mutagenic activity of the stereoisomers of diepoxybutane, the active metabolite, has been conducted. These studies have shown that the stereochemical configuration of the epoxide plays a crucial role in its genotoxic and cytotoxic effects.

In vitro studies comparing the cytotoxicity of Treosulfan (B1682457) (the L-isomer) with busulfan (B1668071), another alkylating agent, on various pediatric tumor cell lines have demonstrated that Treosulfan is consistently more cytotoxic. nih.gov These studies showed that both drugs reduced the growth of all tumor cell lines in a time- and dose-dependent manner. nih.gov

Studies on DNA Damage Response and Repair Pathways

The cytotoxic effects of D-Threitol-1,4-bis(methanesulfonate) are mediated through the induction of DNA damage, which triggers cellular stress responses, including the activation of DNA repair pathways and, in cases of extensive damage, apoptosis.

Elucidation of DNA Fragmentation and Apoptotic Pathways

The extensive DNA damage caused by the active metabolites of D-Threitol-1,4-bis(methanesulfonate) often overwhelms the cellular repair mechanisms, leading to the initiation of programmed cell death, or apoptosis. patsnap.com This process is a critical component of its anticancer activity.

The inability of the cell to repair the DNA cross-links formed by the compound's epoxide metabolites triggers a cascade of downstream events, including cell cycle arrest and the activation of apoptotic signaling pathways. patsnap.com This ultimately leads to the systematic dismantling of the cell, characterized by events such as DNA fragmentation.

Characterization of DNA Adduct Structures and Conformations

D-Threitol-1,4-bis(methanesulfonate) itself is a prodrug and does not directly alkylate DNA. Its genotoxic activity is dependent on its conversion to highly reactive epoxide metabolites. patsnap.comnih.govnih.gov These epoxides, namely the monoepoxide intermediate and (2S,3S)-1,2:3,4-diepoxybutane (DEB), are the species that form covalent bonds with nucleophilic sites in DNA, resulting in the formation of DNA adducts. patsnap.comnih.gov

The primary mechanism of action involves the formation of both intra- and interstrand DNA cross-links. patsnap.comnih.gov These cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for DNA replication and transcription, thereby inhibiting cell proliferation. patsnap.com

Research has focused on identifying the specific DNA adducts formed. Alkylation has been shown to occur at guanine (B1146940) bases. nih.gov Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific N-7-guanine adducts of the epoxide metabolites have been identified and quantified in vitro. These include (2'S,3'S)-N-7-(2'3'-dihydroxy-4'-methylsulfonyloxybut-1'-yl)guanine (HMSBG), N-7-(2',3',4'-trihydroxybut-1'-yl)guanine (THBG), and the 1,4-bis(N-7-guanyl)butane-2,3-diol cross-link (bis-N7G-BD). nih.gov The development of such analytical methods allows for the precise characterization of the DNA lesions induced by the compound. nih.gov

Table 2: Characterized DNA Adducts of D-Threitol-1,4-bis(methanesulfonate) Metabolites

| Metabolite | Adduct Structure | Method of Characterization |

| Monoepoxide intermediate (EBDM) | (2'S,3'S)-N-7-(2'3'-dihydroxy-4'-methylsulfonyloxybut-1'-yl)guanine (HMSBG) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |

| (2S,3S)-1,2:3,4-diepoxybutane (DEB) | N-7-(2',3',4'-trihydroxybut-1'-yl)guanine (THBG) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |

| (2S,3S)-1,2:3,4-diepoxybutane (DEB) | 1,4-bis(N-7-guanyl)butane-2,3-diol cross-link (bis-N7G-BD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |

In Vitro and Ex Vivo Investigations of Immunomodulatory and Cytotoxic Effects

Research into the in vitro effects of threitol-1,4-bis(methanesulfonate) has demonstrated significant cytotoxic and immunomodulatory properties, particularly on mononuclear cells. As an alkylating agent, its mechanism of action involves the addition of an alkyl group to the guanine base of DNA, which disrupts DNA replication and leads to cell death drugs.comhowmed.net.

Studies have shown that Treosulfan, the L-isomer, is a potent inducer of apoptosis in malignant cells. In pediatric leukemic cells, Treosulfan exhibited a stronger cytotoxic effect compared to the well-established alkylating agent busulfan. This cytotoxic activity is, at least in part, mediated by the triggering of apoptosis.

The immunomodulatory effects are characterized by a significant impact on lymphocyte populations. Preclinical studies in murine models have revealed that Treosulfan is more effective at depleting splenic B and T cells when compared to both busulfan and cyclophosphamide. Furthermore, T cells isolated from the spleens of Treosulfan-treated mice showed a diminished response to allogeneic cells, indicating a potent immunosuppressive capacity. This effect is crucial for its application in settings such as hematopoietic stem cell transplantation, where preventing graft rejection and graft-versus-host disease is paramount.

Preclinical Modeling of Hematopoietic Stem Cell Depletion (e.g., Murine Studies)

The myeloablative properties of threitol-1,4-bis(methanesulfonate) have been extensively studied in preclinical models, primarily using Treosulfan in murine studies. These investigations have been crucial in establishing its potential as a conditioning agent for hematopoietic stem cell transplantation (HSCT).

Preclinical research has consistently demonstrated the dose-dependent myeloablative capabilities of Treosulfan. Murine studies have shown that it induces a high and persistent degree of myeloablation, comparable to or even exceeding that of busulfan. This potent effect on hematopoietic stem and progenitor cells is fundamental to its use in conditioning regimens, as it creates the necessary space in the bone marrow for the engraftment of donor stem cells. The myeloablative effect extends to both committed and non-committed stem cells.

The predictable, dose-dependent nature of its myeloablative and immunosuppressive effects allows for more precise control in conditioning regimens, which is a significant advantage in clinical applications.

When compared to other alkylating agents, particularly busulfan, Treosulfan exhibits some differential effects on stem cell populations. While both agents are potent myeloablative drugs, preclinical evidence suggests that Treosulfan possesses a more potent immunosuppressive profile.

As mentioned, murine studies have indicated that Treosulfan is more effective in depleting splenic B and T lymphocytes than busulfan. This enhanced immunosuppressive activity is a key differentiator and contributes to its efficacy in preventing graft rejection and managing graft-versus-host disease. The cytotoxic impact of Treosulfan on hematopoietic stem cells is a critical aspect of its conditioning utility.

Table 1: Comparative Effects of Treosulfan and Busulfan in Preclinical Murine Models

| Feature | Treosulfan | Busulfan |

| Myeloablation | High and persistent | High and persistent |

| B Cell Depletion | More effective | Effective |

| T Cell Depletion | More effective | Effective |

| Immunosuppression | More potent | Potent |

Research in Experimental Allergic Encephalomyelitis Models

There is currently no available scientific literature detailing the use of D-Threitol-1,4-bis(methanesulfonate) or its L-isomer, Treosulfan, in experimental allergic encephalomyelitis (EAE) models, which are the standard preclinical models for multiple sclerosis. Research in EAE models typically focuses on agents that modulate specific immune pathways implicated in the disease's pathogenesis, such as anti-inflammatory compounds and immunotherapies aimed at inducing tolerance to myelin antigens nih.govnih.gov. While alkylating agents like cyclophosphamide have been used in severe cases of multiple sclerosis due to their potent immunosuppressive effects, specific studies investigating threitol-1,4-bis(methanesulfonate) in this context have not been published.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Analysis, Purity Assessment, and Isolation

Chromatographic methods are indispensable for the quantitative analysis and purity evaluation of D-Threitol-1,4-bis(methanesulfonate), as well as for the isolation of the compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative determination of D-Threitol-1,4-bis(methanesulfonate). Due to the compound's lack of a strong chromophore for UV detection, direct analysis can be challenging. However, HPLC coupled with detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be employed. For enhanced sensitivity and specificity, mass spectrometry (LC-MS) is the preferred method.

A typical reversed-phase HPLC method would involve a C18 column with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) to ensure reliable measurements.

Table 1: Illustrative HPLC Parameters for D-Threitol-1,4-bis(methanesulfonate) Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | ELSD or Mass Spectrometer |

To overcome the poor UV absorbance of D-Threitol-1,4-bis(methanesulfonate) and its potential impurities, such as methanesulfonic acid or methyl methanesulfonate (B1217627) (MMS), derivatization strategies are employed. nih.govnih.govresearchgate.net These strategies introduce a chromophore or fluorophore into the analyte molecule, significantly enhancing its detectability by UV or fluorescence detectors.

A common approach for methanesulfonates involves nucleophilic substitution with a derivatizing agent that possesses a strong chromophore. wipo.intresearchgate.net For instance, reagents like sodium dibenzyldithiocarbamate (B1202937) or 2-thionaphthol can react with the methanesulfonate esters to yield highly UV-active products. nih.govwipo.int The reaction conditions, including solvent, temperature, and pH, must be optimized to ensure complete and reproducible derivatization. nih.govnih.gov This approach is particularly useful for quantifying trace-level genotoxic impurities. nih.govnih.govresearchgate.net

Table 2: Comparison of Derivatization Reagents for Methanesulfonate Analysis

| Derivatization Reagent | Detection Wavelength (nm) | Advantages |

| Sodium dibenzyldithiocarbamate | ~254 nm | High sensitivity, good for trace analysis. nih.govnih.gov |

| 2-Thionaphthol | 252-253 nm | Good specificity, stable derivative. wipo.int |

| N,N-Diethyldithiocarbamate | ~277 nm | Well-established reagent, good linearity. researchgate.net |

Spectroscopic Approaches for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are pivotal for the unequivocal identification of D-Threitol-1,4-bis(methanesulfonate), the characterization of its three-dimensional structure, and for studying the mechanisms of its reactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of D-Threitol-1,4-bis(methanesulfonate). 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the threitol backbone and the methanesulfonate groups.

Table 3: Predicted 1H NMR Chemical Shifts and Couplings for D-Threitol-1,4-bis(methanesulfonate)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| CH2-O | ~4.4 | ddd | J = 11.5, 5.5, 3.0 |

| CH-O | ~5.0 | m | - |

| CH3-S | ~3.1 | s | - |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is essential for identifying metabolites of D-Threitol-1,4-bis(methanesulfonate) and the adducts it forms with DNA. nih.govrsc.org The high sensitivity and mass accuracy of modern mass spectrometers allow for the detection and structural characterization of these molecules at very low concentrations. nih.govunc.edu

As a bifunctional alkylating agent, D-Threitol-1,4-bis(methanesulfonate) is expected to form various DNA adducts, including mono-adducts and inter- or intra-strand cross-links. nih.govnih.gov High-resolution mass spectrometry can determine the elemental composition of these adducts, while tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to elucidate their structures. unc.edunih.gov Isotope labeling studies can further aid in distinguishing between endogenous and drug-induced adducts.

Biophysical Techniques for Investigating DNA Interactions (e.g., UV Melting Studies)

Biophysical techniques are employed to study the direct interaction of D-Threitol-1,4-bis(methanesulfonate) with DNA and to understand the thermodynamic consequences of this interaction.

UV melting studies, which measure the thermal denaturation of DNA, can provide evidence of DNA binding and stabilization. The melting temperature (Tm) of DNA, the temperature at which half of the double-stranded DNA has dissociated into single strands, is monitored by the increase in UV absorbance at 260 nm. Intercalating agents and cross-linking agents typically increase the Tm of DNA, indicating a stabilization of the double helix. nih.gov The magnitude of the Tm shift can provide a measure of the strength of the interaction.

Table 4: Hypothetical UV Melting Data for DNA in the Presence of D-Threitol-1,4-bis(methanesulfonate)

| Sample | Melting Temperature (Tm) (°C) | ΔTm (°C) |

| DNA alone | 72.5 | - |

| DNA + D-Threitol-1,4-bis(methanesulfonate) | 78.0 | +5.5 |

An increase in the melting temperature would suggest that D-Threitol-1,4-bis(methanesulfonate) stabilizes the DNA double helix, which is consistent with the formation of covalent cross-links.

Applications in Organic Synthesis and Chemical Research

Utility as a Versatile Chiral Building Block for Stereoselective Synthesis

The inherent C2 symmetry and defined stereochemistry of D-threitol-1,4-bis(methanesulfonate) make it an excellent chiral synthon, a foundational molecule from which more complex chiral molecules can be built. This "chiral pool" approach is a cornerstone of modern asymmetric synthesis, allowing for the creation of enantiomerically pure compounds, which is particularly crucial in the development of pharmaceuticals and other biologically active molecules. mdpi.com

One of the key applications of D-threitol-1,4-bis(methanesulfonate) and its enantiomer is in the synthesis of other chiral building blocks and ligands. For instance, chiral phosphine (B1218219) ligands, which are vital for asymmetric catalysis, can be synthesized from threitol derivatives. organic-chemistry.orgnih.gov The synthesis of a chiral biphenyl (B1667301) diphosphine ligand, for example, has been achieved starting from (2R,3R)-butanediol dimesylate, a closely related chiral C2-symmetric molecule, highlighting the utility of this structural motif. nih.gov These ligands can then be used in a variety of metal-catalyzed reactions to induce high levels of stereoselectivity.

Furthermore, derivatives of D-threitol have been utilized in the synthesis of complex natural products and their analogues. For example, 1,4-di-O-benzyl-D-threitol has been used as a starting material in the synthesis of 1,2,3-tri-O-beta-lactosyl-D-threitol. nih.gov This demonstrates how the threitol backbone can serve as a scaffold for the stereocontrolled introduction of other chemical moieties. The principle of using readily available, enantiomerically pure starting materials like D-threitol-1,4-bis(methanesulfonate) is a powerful strategy for avoiding the need for challenging resolution steps or complex asymmetric reactions later in a synthetic sequence. mdpi.com

Precursor for the Synthesis of Specific Butadiene Epoxide Stereoisomers

D-Threitol-1,4-bis(methanesulfonate) and its L-enantiomer are pivotal precursors for the stereospecific synthesis of diepoxybutanes. Specifically, L-threitol 1,4-bismethanesulfonate is used to prepare (2S,3S)-1,2:3,4-diepoxybutane. orgsyn.org This transformation is typically achieved through a double intramolecular substitution reaction under basic conditions, where the hydroxyl groups, after deprotonation, displace the methanesulfonate (B1217627) leaving groups to form the epoxide rings.

The reaction proceeds as follows:

Step 1: L-Threitol 1,4-bismethanesulfonate is treated with a strong base, such as potassium hydroxide. orgsyn.org

Step 2: The base deprotonates the hydroxyl groups, forming alkoxides.

Step 3: The alkoxides then undergo an intramolecular Williamson ether synthesis, attacking the carbon atoms bearing the methanesulfonate groups and displacing them to form the two epoxide rings.

This method provides a reliable and stereocontrolled route to the desired diepoxybutane stereoisomer. The chirality of the starting threitol derivative directly dictates the stereochemistry of the resulting diepoxide. Therefore, using D-threitol-1,4-bis(methanesulfonate) would analogously yield (2R,3R)-1,2:3,4-diepoxybutane.

These chiral diepoxides are themselves valuable intermediates in organic synthesis, serving as electrophilic partners in reactions with various nucleophiles to create a range of stereochemically defined products. orgsyn.org

| Precursor | Reagent | Product |

| L-Threitol 1,4-bismethanesulfonate | Potassium Hydroxide | (2S,3S)-1,2:3,4-Diepoxybutane |

| D-Threitol 1,4-bismethanesulfonate | Potassium Hydroxide | (2R,3R)-1,2:3,4-Diepoxybutane |

Development of Novel Chemical Entities through Derivatization Strategies

The reactivity of the methanesulfonate groups in D-threitol-1,4-bis(methanesulfonate) allows for a wide range of derivatization strategies, leading to the development of novel chemical entities with diverse applications. The methanesulfonates act as excellent leaving groups, facilitating nucleophilic substitution reactions.

One notable example is the use of threitol derivatives in the synthesis of structural analogues of D-myo-inositol 1,4,5-trisphosphate, a crucial second messenger molecule in cell signaling. drugs.com By using a protected form of threitol as a chiral scaffold, researchers can construct complex molecules that mimic the biological activity of the natural product. This approach is instrumental in studying cellular signaling pathways and developing potential therapeutic agents that can modulate these pathways.

Another derivatization strategy involves the glycosylation of the free hydroxyl groups of a protected threitol derivative. For example, the coupling of hepta-O-acetyl-alpha-lactosyl bromide with 1,4-di-O-benzyl-D-threitol has been used to synthesize tri-O-beta-lactosyl-D-threitol derivatives. nih.gov These glycosylated threitol structures are useful for investigating carbohydrate-protein binding interactions, such as the binding of D-galactopyranose to hepatocytes. nih.gov

These examples underscore the versatility of the threitol backbone in creating new molecules with tailored properties and functions through strategic derivatization.

Design and Synthesis of Investigational Alkylating Agents

The structure of D-threitol-1,4-bis(methanesulfonate) is fundamentally that of a bifunctional alkylating agent. aap.orgpatsnap.compatsnap.com Alkylating agents are a class of compounds that can transfer alkyl groups to nucleophilic sites on biomolecules, such as DNA. nih.govoncohemakey.com The presence of two methanesulfonate groups allows the molecule to form covalent bonds with two separate nucleophiles, or two sites on the same macromolecule, leading to cross-linking. sigmaaldrich.commdpi.com

The L-enantiomer of D-threitol-1,4-bis(methanesulfonate), known as Treosulfan (B1682457), is a prodrug that has been developed and investigated as a myeloablative conditioning agent prior to hematopoietic stem cell transplantation. drugs.compatsnap.comdrugbank.com Under physiological conditions, Treosulfan is not pharmacologically active itself but undergoes spontaneous conversion into reactive epoxide intermediates, namely (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate and L-diepoxybutane. aap.orgdrugbank.com

These epoxides are the active alkylating species that form covalent bonds with DNA, leading to intra- and interstrand cross-links. patsnap.compatsnap.com This DNA damage disrupts cellular processes like replication and transcription, ultimately inducing apoptosis (programmed cell death), particularly in rapidly dividing cells such as those in the bone marrow. patsnap.com This cytotoxic activity is the basis for its use in eradicating existing bone marrow to prepare for the engraftment of new stem cells. patsnap.com

The development of Treosulfan from the L-threitol dimesylate structure is a prime example of how this chemical scaffold has been utilized in the design and synthesis of investigational alkylating agents for therapeutic purposes. drugs.compatsnap.com

| Investigational Agent | Chemical Name | Mechanism of Action |

| Treosulfan | L-Threitol-1,4-bis(methanesulfonate) | Prodrug that converts to epoxide intermediates which alkylate and cross-link DNA. aap.orgpatsnap.comdrugbank.com |

Historical Perspectives and Evolution of Research on Threitol Bis Methanesulfonates

Seminal Contributions to the Chemistry of Bis(methanesulfonates) (e.g., Feit's Work)

The foundational work on the chemistry of threitol bis(methanesulfonates) was significantly advanced by the meticulous research of P. W. Feit and his collaborators. Their investigations in the 1960s and early 1970s laid the groundwork for understanding the synthesis, reactivity, and potential biological activity of these compounds. A pivotal contribution was the exploration of epoxide formation from threitol bis(methanesulfonates) and the subsequent biological evaluation of the resulting products.

A key study by Feit, Rastrup-Andersen, and Matagne, published in the Journal of Medicinal Chemistry, detailed the investigation into epoxide formation from (2S,3S)-threitol 1,4-bismethanesulfonate. This research elucidated the preparation and biological activity of (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate, a crucial intermediate in the mechanism of action of what would later be known as Treosulfan (B1682457) unav.edunih.govtandfonline.comacs.orgoup.com. This work was instrumental in demonstrating that the parent compound, a bis(methanesulfonate), serves as a prodrug, converting under physiological conditions to a more reactive epoxide form.

Feit's research also delved into the comparative chemistry and biological activity of the stereoisomers of diepoxybutane, further highlighting the nuanced relationship between a molecule's three-dimensional structure and its biological effect. In one study, the inactivation of the T7 coliphage by different stereoisomers of diepoxybutane was examined, providing early insights into the stereoselectivity of biological alkylation reactions nih.gov. This foundational chemical research was critical for the later development and understanding of D-Threitol-1,4-bis(methanesulfonate) as a therapeutic agent.

Evolution of Understanding Regarding DNA Alkylation and Chemical Mutagenesis

The development of threitol bis(methanesulfonates) occurred in parallel with a burgeoning understanding of DNA as the primary target of alkylating agents and the molecular basis of chemical mutagenesis. The historical context for this understanding dates back to the mid-20th century, with the recognition that certain chemicals could induce mutations.

The mechanism of action for compounds like D-Threitol-1,4-bis(methanesulfonate) is now understood to involve the alkylation of DNA. The parent compound is a prodrug that, under physiological conditions, undergoes a non-enzymatic conversion to its active epoxide metabolites oup.com. These epoxides are highly reactive electrophiles that can form covalent bonds with nucleophilic sites on DNA bases. This process of DNA alkylation can lead to a variety of cellular consequences, including the inhibition of DNA replication and transcription, the induction of DNA repair mechanisms, and, if the damage is extensive, the triggering of programmed cell death (apoptosis).

The bifunctional nature of the active metabolites of D-Threitol-1,4-bis(methanesulfonate) allows for the formation of interstrand cross-links in DNA. This is a particularly cytotoxic lesion where the two strands of the DNA double helix are covalently linked, preventing their separation and effectively halting DNA replication and transcription. This ability to cross-link DNA is a hallmark of many potent alkylating agents used in chemotherapy.

The historical evolution of this understanding was a gradual process. Early research on chemical mutagens, such as mustard gas, in the 1940s provided the first evidence that chemicals could alter genetic material. Over the following decades, with the elucidation of the DNA double helix structure and the mechanisms of DNA replication and repair, a more detailed picture of how alkylating agents exert their effects emerged. The study of compounds like D-Threitol-1,4-bis(methanesulfonate) both benefited from and contributed to this growing body of knowledge.

Historical Context of Stereochemical Importance in Biological Activity

The principle that the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is critical for its biological activity is a cornerstone of pharmacology and medicinal chemistry. The historical development of this concept was essential for appreciating the unique properties of D-Threitol-1,4-bis(methanesulfonate).

The biological activity of this compound is intrinsically linked to the specific stereochemistry of the threitol backbone. The "D-" configuration dictates the spatial orientation of the hydroxyl groups, which in turn influences the conformation of the molecule and the stereochemistry of the resulting epoxide metabolites. This is crucial because biological systems, such as enzymes and cellular receptors, are themselves chiral and can exhibit a high degree of stereoselectivity.

Historically, the importance of stereochemistry in drug action was recognized through observations of differing activities between enantiomers of the same compound. A classic example is the tragic case of thalidomide (B1683933) in the late 1950s and early 1960s, where one enantiomer had the desired sedative effects while the other was teratogenic. Such events underscored the critical need to consider stereochemistry in drug design and development. Feit's early work on the stereoisomers of diepoxybutane and their differential biological activities was a direct reflection of this growing appreciation for the role of stereochemistry in the field of medicinal chemistry nih.gov.

Future Research Directions and Unexplored Avenues for D Threitol 1,4 Bis Methanesulfonate

Development of Novel and More Efficient Stereoselective Synthetic Routes

The current synthesis of Treosulfan (B1682457) involves the methanesulfonation of a chiral diol precursor. One patented method describes the preparation from (2S,3S)-l,4-dibromobutane-2,3-diol using silver methanesulfonate (B1217627). google.com However, future research should focus on developing more efficient, cost-effective, and industrially scalable synthetic strategies.

Key areas for investigation include:

Avoiding Hazardous Reagents: Research into replacing potentially hazardous or costly reagents, such as those used in prior art, with safer and more economical alternatives is crucial. One approach has explored using sodium borohydride (B1222165) and iodine as a less hazardous reducing agent in an improved process. google.com

Improving Stereoselectivity: The biological activity of Treosulfan is dependent on its specific stereochemistry. Future synthetic routes must ensure high stereochemical purity to avoid contamination with less active or potentially more toxic diastereomers. Developing novel catalytic asymmetric methods could provide more direct and efficient access to the required D-threitol backbone.

Comprehensive Elucidation of Structure-Activity Relationships for Biological Applications

Treosulfan is an analogue of Busulfan (B1668071), with two additional hydroxyl groups on its butane (B89635) backbone. researchgate.net While its primary mechanism involves conversion to epoxide derivatives that alkylate DNA, a detailed understanding of its structure-activity relationship (SAR) is not fully established. wikipedia.orgnih.govnih.gov

Future research should systematically explore how structural modifications impact biological activity:

Analog Synthesis: A library of Treosulfan analogs could be synthesized to probe the importance of various structural features. Modifications could include altering the length of the alkyl chain, changing the position or stereochemistry of the hydroxyl groups, and substituting the methanesulfonate leaving groups with other functionalities.

Quantitative SAR (QSAR) Studies: By correlating the structural properties of these analogs with their measured biological activity (e.g., cytotoxicity, DNA cross-linking efficiency), 2D and 3D-QSAR models can be developed. nih.govmdpi.com These models would help identify the key molecular features responsible for desired therapeutic effects versus unwanted toxicities, guiding the design of next-generation alkylating agents with improved therapeutic indices.

Metabolic Profiling: Understanding how structural changes affect the rate and products of metabolic activation is critical. The conversion of Treosulfan to its active epoxide metabolites, (S,S)-EBDM and (S,S)-DEB, is a crucial step. nih.gov SAR studies should investigate how modifications influence this conversion, as this directly impacts the compound's potency and pharmacokinetic profile.

Advanced Computational Modeling and Simulation of Molecular Interactions and Transformations

Computational modeling has already proven valuable in understanding the clinical pharmacokinetics (PK) of Treosulfan. nih.gov Future research can leverage more advanced computational techniques to provide deeper, mechanistic insights at the molecular level.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Numerous studies have developed population PK models for Treosulfan, often describing its disposition with a two-compartment model and identifying covariates like body surface area (BSA) that influence its clearance. researchgate.netnih.govuniroma1.itnih.gov Future work should expand these models into more sophisticated PK/PD models that link drug exposure not only to efficacy (e.g., engraftment) but also to specific toxicities. nih.govnih.gov A semimechanistic model linking Treosulfan exposure to neutrophil reconstitution dynamics has already demonstrated the potential of this approach. nih.gov

| PK Model Parameter | Description | Key Findings from Studies |

| Model Structure | Describes how the drug distributes and is eliminated from the body. | A two-compartment model with linear, first-order elimination from the central compartment consistently provides the best fit for Treosulfan PK data. uniroma1.itnih.gov |

| Clearance (CL) | The rate at which the drug is removed from the body. | Varies significantly between patients; influenced by body surface area (BSA) and age-related maturation of elimination pathways. researchgate.netuniroma1.it |

| Volume of Distribution (V) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Influenced by BSA; large intravenous fluid infusions during HSCT may artificially increase the volume of distribution. nih.govnih.gov |

| Covariates | Patient-specific factors that can explain variability in PK parameters. | Body surface area (BSA) is a significant covariate for clearance and volume of distribution, forming the basis for current dosing recommendations. researchgate.netnih.gov |

Molecular Dynamics (MD) Simulations: While PK models operate at a systems level, MD simulations can be used to model the fundamental interactions of Treosulfan's active epoxide metabolites with their biological targets, such as DNA. peerj.com These simulations can elucidate the precise binding modes, the energetics of DNA alkylation and cross-linking, and how these processes might be affected by local DNA sequence and structure. This atomic-level detail is currently lacking and would be invaluable for understanding the ultimate source of its genotoxicity.

Exploration of Additional Non-Genotoxic Biological Activities and Pathways

The therapeutic and toxic effects of Treosulfan are primarily attributed to the genotoxic activity of its epoxide metabolites. drugs.com However, whether the parent compound or its metabolites possess other, non-genotoxic biological activities is an underexplored area.

Future research could investigate:

Immunomodulatory Effects: Treosulfan is used for its potent myelosuppressive and immunosuppressive effects. nih.govdrugs.com While this is largely due to the elimination of rapidly dividing hematopoietic and immune cells, studies could explore whether Treosulfan or its metabolites have more subtle, non-genotoxic immunomodulatory effects, for instance, by interacting with key signaling proteins in immune pathways.

Metabolic Interactions: The core structure of Treosulfan is derived from D-threitol, a naturally occurring sugar alcohol that is a metabolite in human carbohydrate metabolism. hmdb.caebi.ac.uk It is conceivable that Treosulfan or its breakdown products could interact with enzymes or transporters involved in polyol pathways. Investigating such potential interactions could reveal novel biological effects or mechanisms of off-target toxicity.

Protein Alkylation: While DNA is the primary target, the reactive epoxides generated from Treosulfan could also alkylate cellular proteins. By analogy, the related compound Busulfan is known to form conjugates with glutathione, a process that can be catalyzed by Glutathione S-transferases (GSTs). researchgate.net Proteomic studies could identify protein targets of Treosulfan's metabolites, potentially uncovering new mechanisms of action or toxicity.

Integration with Modern Chemical Biology and Systems Biology Approaches for Mechanistic Insights

To gain a holistic understanding of Treosulfan's effects, future research must move beyond isolated studies and integrate data using systems-level approaches.

Systems Pharmacology Models: Building on the PK/PD models discussed previously, more comprehensive systems pharmacology models can be constructed. These models could integrate PK data with genomic, proteomic, and metabolomic data from patients to create a multi-scale view of the drug's effects. Such models could help predict patient-specific responses and identify novel biomarkers for efficacy and toxicity.

Chemical Biology Probes: Novel chemical biology tools could be developed to study Treosulfan's mechanism of action directly in living systems. For example, synthesizing "clickable" analogs of Treosulfan that can be tagged with fluorescent reporters would allow for the direct visualization of the drug's distribution and localization within cells and tissues. This could help confirm its sites of action and identify potential off-target accumulation.

Pharmacogenomics: The wide interindividual variability in Treosulfan pharmacokinetics suggests a potential genetic basis. nih.gov Future studies should perform genome-wide association studies (GWAS) to identify genetic polymorphisms in drug metabolism enzymes, transporters, or downstream targets that correlate with clinical outcomes. This could pave the way for personalized dosing strategies based on a patient's genetic profile.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of D-Threitol-1,4-bis(methanesulfonate) in cellular systems, and how should researchers validate its alkylating activity?

- Answer : D-Threitol-1,4-bis(methanesulfonate) is a bifunctional alkylating agent that primarily targets the N7 position of guanine in DNA and RNA, inducing strand breaks and cross-linking. To validate its alkylation efficiency, researchers should:

- Use HPLC or LC-MS to quantify DNA adduct formation, focusing on guanine-alkylated derivatives.

- Perform cell synchronization experiments (e.g., blocking cells in S/G2 phase) to confirm cell-cycle specificity, as activity peaks during these phases .

- Cross-validate results with comet assays (for DNA strand breaks) and qPCR (for RNA alkylation effects).

Q. What analytical methods are recommended for detecting and quantifying D-Threitol-1,4-bis(methanesulfonate) in pharmaceutical formulations or biological matrices?

- Answer :

-

GC-MS with electron impact ionization : Use a CP-SIL 8 CB capillary column and high-purity helium carrier gas. Linearity ranges (0.1–1.0 µg/mL) and detection limits (6.14–6.21 ng/mL) are established for methanesulfonate analogs .

-

Solid-phase extraction (SPE) with Oasis HLB cartridges : Optimize recovery rates (94–99%) by conditioning cartridges with methanol and filtering samples through GF/F filters (0.7 µm) .

-

Internal standards : Spike samples with deuterated analogs (e.g., triclosan-d3) for precise quantification in complex matrices like wastewater or plasma .

Parameter GC-MS Performance SPE Recovery Linear Range 0.1–1.0 µg/mL — LOD 6.14–6.21 ng/mL — Average Recovery — 94–99%

Q. What are the critical pharmacokinetic parameters to consider when designing in vivo studies with D-Threitol-1,4-bis(methanesulfonate)?

- Answer : Key parameters include:

- Oral bioavailability : ~90% in preclinical models, requiring dose adjustments for oral vs. intravenous administration.

- Terminal half-life : 1.5–2 hours, necessitating frequent dosing in chronic exposure studies.

- Excretion : 15% renal excretion of unchanged drug; monitor metabolites (e.g., inactive sulfonic acid derivatives) via LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in alkylation efficiency data across different cell lines treated with D-Threitol-1,4-bis(methanesulfonate)?

- Answer : Contradictions may arise due to variations in:

- Cell-cycle distribution : Use flow cytometry to profile phases and synchronize cells (e.g., thymidine block for G1/S arrest).

- Glutathione (GSH) levels : Measure intracellular GSH with Ellman’s reagent, as thiols scavenge alkylating agents.

- DNA repair capacity : Knock out repair genes (e.g., O6-methylguanine-DNA methyltransferase) in isogenic cell lines to isolate repair mechanisms .

Q. What strategies optimize the stability of D-Threitol-1,4-bis(methanesulfonate) in aqueous solutions during long-term experiments?

- Answer :

- Acidification : Store solutions at pH 4–5 to slow hydrolysis; use ammonium fluoride or formic acid for buffering .

- Low-temperature storage : Aliquot and freeze at −20°C; avoid repeated freeze-thaw cycles .

- Container deactivation : Treat glassware with 5% dimethyldichlorosilane to prevent adsorption losses .

Q. What experimental models are suitable for studying the dose-dependent pulmonary toxicity of D-Threitol-1,4-bis(methanesulfonate)?

- Answer :

- In vitro : Use primary human bronchial epithelial cells (HBECs) or A549 alveolar cells. Expose to 0.1–10 µM doses and measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA .

- In vivo : Employ murine models with intratracheal instillation. Monitor histopathology (e.g., fibrosis via Masson’s trichrome staining) and lung function (e.g., forced expiratory volume) .

- Biomarkers : Quantify hydroxyproline (collagen deposition) and glutathione peroxidase activity to assess oxidative stress .

Methodological Notes

- Contradictory Data : When comparing alkylation efficiency across studies, ensure consistency in cell culture conditions (e.g., serum-free vs. serum-containing media) and analytical methods (e.g., GC-MS vs. LC-MS calibration curves) .

- Safety Protocols : Handle D-Threitol-1,4-bis(methanesulfonate) in a fume hood, as structural analogs (e.g., ethyl methanesulfonate) are confirmed mutagens and carcinogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.